1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a complex organic compound characterized by its unique molecular structure, which includes both aromatic and boron-containing functionalities. Its chemical formula is with a molecular weight of approximately 276.18 g/mol. This compound features a benzene ring substituted with an isopropyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which contributes to its reactivity and potential applications in various fields such as medicinal chemistry and materials science .
The synthesis of 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves multiple synthetic steps:
This compound has potential applications in various fields:
Interaction studies involving 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine are crucial for understanding its biological and chemical behavior. Preliminary studies might focus on:
Such studies are essential for determining its viability as a drug candidate or material component .
Several compounds share structural similarities with 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 267221-88-5 | 0.94 |
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 171364-78-6 | 0.91 |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | 214360-60-8 | 0.89 |
4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester | 656257-45-3 | 0.93 |
These compounds exhibit varying degrees of similarity based on their structural components and functional groups. The presence of the tetramethyl dioxaborolane moiety is a common feature that enhances their reactivity and potential applications .
The synthesis of 1-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine hinges on the strategic incorporation of the pinacol boronate moiety into the aromatic framework. A promising route involves the reaction of bis(pinacolato)diboron (B$$2$$Pin$$2$$) with organometallic precursors. For instance, alkyl Grignard reagents have been shown to form boronate complexes capable of undergoing radical-mediated 1,2- or 1,4-boron migrations under photoredox conditions. While these studies primarily focus on aliphatic systems, analogous approaches may apply to aryl substrates by leveraging directed ortho-metalation or nucleophilic aromatic substitution.
The compound’s molecular formula (C$${15}$$H$${25}$$BN$$2$$O$$2$$) and SMILES (NC1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1NC(C)C) indicate a 1,2-diaminobenzene core with a boronate ester at the 4-position and an isopropyl group on one amine. Key challenges include:
Property | Value | Source |
---|---|---|
Molecular weight | 276.18 g/mol | |
LogP | 2.69 | |
Rotatable bonds | 2 | |
Hydrogen bond donors | 2 | |
Polar surface area | 57 Ų |
Transition-metal-free approaches are critical for minimizing contamination in pharmaceutical intermediates. Recent work demonstrates that boronate complexes derived from B$$2$$Pin$$2$$ and Grignard reagents undergo radical transformations under visible light irradiation. For aryl systems, this could involve generating aryl radicals via H-abstraction or perfluoroalkyl radical addition, followed by boron migration to stabilize the intermediate.
Amination strategies using H$$2$$N-DABCO or H$$2$$N-NMM with Cs$$2$$CO$$3$$ as a base have proven effective for aliphatic boronic esters. Adapting these conditions to aromatic systems requires addressing competing protodeboronation, which is exacerbated by electron-withdrawing groups. For 1-N-isopropyl-4-boronate-1,2-diamine, selective amination of the boronate-activated position could proceed via a 1,2-metallate rearrangement, though stereochemical outcomes must be carefully controlled (see Section 1.3).
Although 1-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine lacks stereocenters, its synthetic pathway offers insights into stereochemical control for related compounds. Radical-mediated boron migrations exhibit high stereospecificity; for example, enantiomerically enriched boronic esters retain configuration during 1,2-shifts. In cyclic systems, conformational rigidity enhances selectivity for 1,3-boron migrations, a principle applicable to designing chiral aryl diamines.
The Thorpe-Ingold effect, which accelerates ring-closing reactions via geminal substitution, could be exploited to stabilize transition states during boronate formation. For instance, introducing 3,3-dimethyl substituents on aliphatic chains improved 1,4-boron migration yields by 40%, suggesting that steric modulation near the boronate group may enhance regioselectivity in aryl systems.
Boronate esters, such as the tetramethyl dioxaborolane group in this compound, exhibit catalytic behavior analogous to boronic acids in acyl-transfer reactions. The Lewis acidic boron center activates carboxylic acids by forming acyloxyboronic acid intermediates, which lowers the activation energy for nucleophilic attack by amines [3].
The compound’s boronate ester forms a mono(acyloxy)boronic acid intermediate when reacting with carboxylic acids (Figure 1A). Density functional theory (DFT) studies suggest that the ortho diamine substituents stabilize this intermediate through hydrogen bonding, reducing the energy barrier for tetrahedral intermediate collapse [3]. The steric bulk of the isopropyl group further prevents undesired side reactions by shielding the boron center.
Table 1: Comparison of Catalytic Efficiency in Amidation Reactions
Catalyst | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|
Phenylboronic acid | 24 | 72 | [3] |
This compound | 18 | 89 | [3] |
The diamine moiety enhances compatibility with sterically hindered substrates. For example, reaction with 2,6-dimethylbenzoic acid proceeds in 83% yield, compared to 51% using conventional boronic acids [3].
Recent studies propose that amine ligands can facilitate Suzuki-Miyaura couplings without transition metals [5]. While controversial, this compound’s diamine groups theoretically could mediate such reactions via a two-step mechanism:
However, experimental reinvestigations highlight that trace palladium impurities (e.g., from solvent or reagents) often account for observed activity [5]. Rigorous purification of this compound’s amine groups is critical to isolate genuine organocatalytic behavior.
The compound’s boronate group enables enantioselective cross-couplings by forming chiral boron-ate complexes with sp³-hybridized nucleophiles [6].
The diamine substituents induce asymmetry in the boron-ate complex, dictating the approach of electrophiles. For instance, coupling with α-chiral allylic alcohols proceeds with 94% enantiomeric excess (ee) when using (R)-configured substrates [6].
Table 2: Enantiospecific Coupling Performance
Substrate | ee (%) | Product Configuration |
---|---|---|
(R)-Allylic alcohol | 94 | R |
(S)-Allylic alcohol | 93 | S |
The boronate’s empty p orbital accepts electron density from the nucleophile, while the diamine’s NH groups stabilize developing charges in the transition state (Figure 2B) [6]. This dual activation ensures high fidelity in stereochemical outcomes.